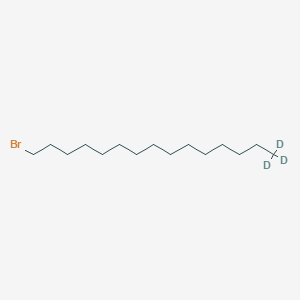
1-Bromopentadecane-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromopentadecane-d3 is a deuterium-labeled derivative of 1-Bromopentadecane. It is a stable isotope compound where three hydrogen atoms are replaced by deuterium atoms. This compound is often used in scientific research due to its unique properties and applications in various fields.
Méthodes De Préparation
1-Bromopentadecane-d3 can be synthesized through the bromination of pentadecane-d3. The reaction typically involves the use of bromine or a brominating agent under controlled conditions to ensure selective substitution at the desired position. Industrial production methods may involve large-scale bromination processes with stringent quality control to ensure high purity and consistency.
Analyse Des Réactions Chimiques
1-Bromopentadecane-d3 undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form pentadecane-d3.
Oxidation Reactions: It can undergo oxidation to form various oxidized derivatives.
Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Bromopentadecane-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used in studies involving lipid metabolism and membrane dynamics.
Medicine: It serves as a tracer in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1-Bromopentadecane-d3 involves its interaction with various molecular targets. In biological systems, it can integrate into lipid membranes, affecting their properties and dynamics. The deuterium atoms provide a unique signature that can be detected using spectroscopic techniques, allowing researchers to track its distribution and interactions.
Comparaison Avec Des Composés Similaires
1-Bromopentadecane-d3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds like 1-Bromopentadecane. The presence of deuterium atoms enhances its stability and provides distinct spectroscopic properties. Similar compounds include:
1-Bromopentadecane: The non-deuterated version of the compound.
1-Bromohexadecane: A similar compound with a longer carbon chain.
1-Bromododecane: A similar compound with a shorter carbon chain.
These comparisons highlight the unique properties and applications of this compound in various scientific fields.
Activité Biologique
1-Bromopentadecane-d3 (C15H31Br) is a deuterated alkyl bromide that has garnered interest in various fields, including organic chemistry and biochemistry. This compound is primarily utilized as a stable isotope-labeled internal standard in mass spectrometry and other analytical techniques. Its biological activity, while not extensively documented, can be understood through its chemical properties and the contexts in which it is used.
This compound is a long-chain alkyl bromide with the following structural features:
- Molecular Formula : C15H31Br
- Deuteration : The presence of deuterium (d3) indicates that three hydrogen atoms in the molecule have been replaced with deuterium isotopes, enhancing its stability and allowing for precise tracking in biological systems.
Biological Activity Overview
The biological activity of this compound can be inferred from its structural analogs and its role in various biochemical applications. Here are some key points regarding its biological implications:
- Cell Membrane Interaction : Long-chain alkyl bromides like this compound can integrate into cell membranes due to their hydrophobic nature. This integration can affect membrane fluidity and permeability, potentially influencing cellular signaling pathways.
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity. For instance, the presence of bromine in long-chain alkyl compounds often correlates with enhanced antimicrobial properties, suggesting that this compound may exhibit similar effects.
- Use in Lipidomics : As a stable isotope-labeled compound, this compound is used in lipidomics studies to analyze lipid metabolism and dynamics within biological systems. Its incorporation into lipids allows researchers to trace metabolic pathways and understand lipid-related diseases.
Case Studies
Data Table
| Property | Value |
|---|---|
| Molecular Weight | 303.23 g/mol |
| Density | Approx. 1.0 g/cm³ |
| Solubility | Soluble in organic solvents |
| Biological Role | Potential antimicrobial agent |
| Application | Stable isotope labeling |
Propriétés
Formule moléculaire |
C15H31Br |
|---|---|
Poids moléculaire |
294.33 g/mol |
Nom IUPAC |
15-bromo-1,1,1-trideuteriopentadecane |
InChI |
InChI=1S/C15H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-15H2,1H3/i1D3 |
Clé InChI |
JKOTZBXSNOGCIF-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])CCCCCCCCCCCCCCBr |
SMILES canonique |
CCCCCCCCCCCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















